molecular formula C9H13NO B2552833 3,4-Dicyclopropylazetidin-2-one CAS No. 1849393-35-6

3,4-Dicyclopropylazetidin-2-one

Cat. No. B2552833
CAS RN: 1849393-35-6
M. Wt: 151.209
InChI Key: LTBDDWCJEZDEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-Dicyclopropylazetidin-2-one” is a chemical compound with the CAS Number 1849393-35-6 . It has a molecular weight of 151.21 and is typically available in powder form .


Molecular Structure Analysis

The InChI Code for “3,4-Dicyclopropylazetidin-2-one” is 1S/C9H13NO/c11-9-7 (5-1-2-5)8 (10-9)6-3-4-6/h5-8H,1-4H2, (H,10,11) . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dicyclopropylazetidin-2-one” include a molecular weight of 151.21 , and it typically exists in powder form . The compound is stored at room temperature .

Scientific Research Applications

Chemical Properties

“3,4-Dicyclopropylazetidin-2-one” is a chemical compound with the CAS Number: 1849393-35-6 . It has a molecular weight of 151.21 and is stored at room temperature . It is typically available in a powder form .

Safety Information

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Antiproliferative Activity

A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) were designed and synthesised as colchicine-binding site inhibitors (CBSI) in which the ethylene bridge of CA-4 was replaced with a β-lactam (2-azetidinone) scaffold . These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells .

Tubulin-Destabilising Effects

These compounds inhibited the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .

Cell Cycle Effects

Flow cytometry demonstrated that compound 9q arrested MCF-7 cells in the G2/M phase and resulted in cellular apoptosis .

Potential Use in Breast Cancer Treatment

The compounds were also potent in the triple-negative breast cancer (TBNC) cell line MDA-MB-231, with IC50 values in the range 23–33 nM, and were comparable with the activity of CA-4 .

Safety and Hazards

The safety information for “3,4-Dicyclopropylazetidin-2-one” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

3,4-dicyclopropylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDDWCJEZDEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(NC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dicyclopropylazetidin-2-one

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